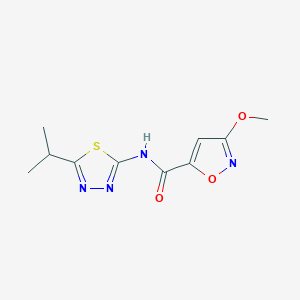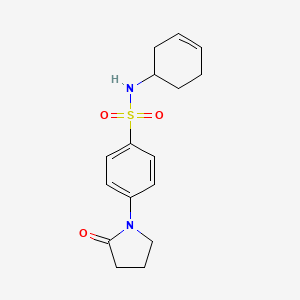
N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a cyclohexene ring, a pyrrolidinone moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through the Diels-Alder reaction between a diene and a dienophile.
Introduction of the pyrrolidinone moiety: This step often involves the reaction of a suitable amine with a lactam precursor under acidic or basic conditions.
Attachment of the benzenesulfonamide group: This is usually done through sulfonation reactions, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form epoxides or diols.
Reduction: The pyrrolidinone moiety can be reduced to form pyrrolidine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)acetohydrazides: These compounds share the pyrrolidinone and cyclohexene moieties but differ in the functional groups attached.
N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonates: Similar structure but with a sulfonate group instead of a sulfonamide.
Uniqueness
N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-16-7-4-12-18(16)14-8-10-15(11-9-14)22(20,21)17-13-5-2-1-3-6-13/h1-2,8-11,13,17H,3-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOROSRNIIPRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-[[2-hydroxyethyl(methyl)carbamoyl]amino]-2-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B6967800.png)
![5-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6967820.png)

![3-[(2-Bromo-5-methoxyphenyl)methyl]-5-tert-butyl-5-methylimidazolidine-2,4-dione](/img/structure/B6967836.png)
![3-[(3-Chlorothiophen-2-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione](/img/structure/B6967838.png)
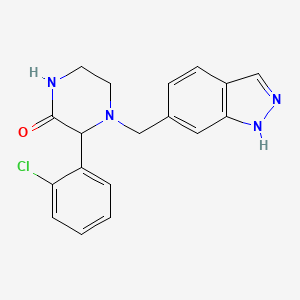
![5-chloro-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B6967846.png)
![N-[4-[1-[(4-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B6967857.png)
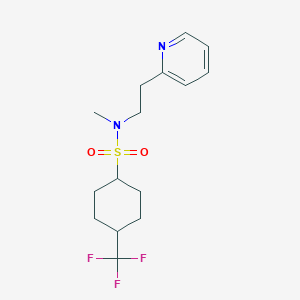
![7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B6967870.png)
![N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6967882.png)
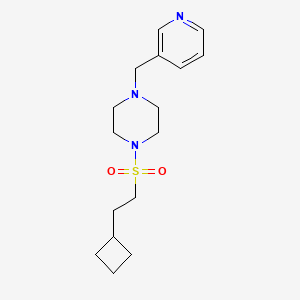
![7-chloro-N,2-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6967895.png)
